
1,3,2-Benzodioxaborole, 2,2'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Benzodioxaborole, 2,2’-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis- is a complex organic compound that features a unique structure combining benzodioxaborole and fluorene units
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,2-Benzodioxaborole can be synthesized through the reaction of diborane with catechol at 25°C in benzene . Another method involves the reduction of 2-chloro-1,3,2-benzodioxaborole with tributylstannane .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,3,2-Benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using reagents like tributylstannane.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Tributylstannane is a common reducing agent used in the synthesis of this compound.
Substitution: Catalysts such as palladium or nickel complexes are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various boronic acids, while reduction typically produces simpler boron-containing compounds.
Scientific Research Applications
1,3,2-Benzodioxaborole, 2,2’-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis- has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,3,2-Benzodioxaborole involves its interaction with various molecular targets and pathways. The compound’s boron atoms can form stable complexes with other molecules, facilitating various chemical reactions. In biological systems, the compound may interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Bis(catecholato)diboron: Another diboron compound with similar electronic properties.
2,2’-Bi-1,3,2-benzodioxaborole: A related compound with a similar structure.
Uniqueness
1,3,2-Benzodioxaborole, 2,2’-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis- is unique due to its combination of benzodioxaborole and fluorene units, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in the development of advanced materials and organic electronics.
Properties
CAS No. |
856570-41-7 |
|---|---|
Molecular Formula |
C37H40B2O4 |
Molecular Weight |
570.3 g/mol |
IUPAC Name |
2-[7-(1,3,2-benzodioxaborol-2-yl)-9,9-dihexylfluoren-2-yl]-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C37H40B2O4/c1-3-5-7-13-23-37(24-14-8-6-4-2)31-25-27(38-40-33-15-9-10-16-34(33)41-38)19-21-29(31)30-22-20-28(26-32(30)37)39-42-35-17-11-12-18-36(35)43-39/h9-12,15-22,25-26H,3-8,13-14,23-24H2,1-2H3 |
InChI Key |
VGHDCYXNEIAYAT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C3=CC4=C(C=C3)C5=C(C4(CCCCCC)CCCCCC)C=C(C=C5)B6OC7=CC=CC=C7O6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


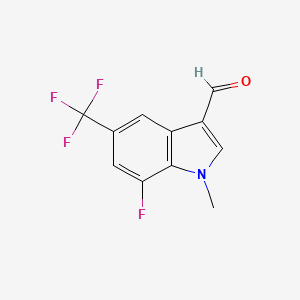
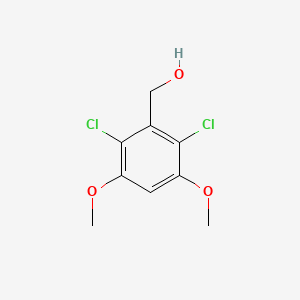

![(2E)-3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12096416.png)


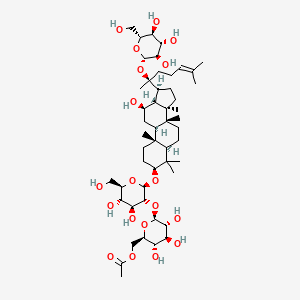
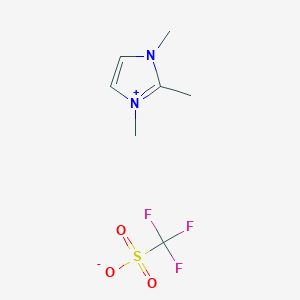
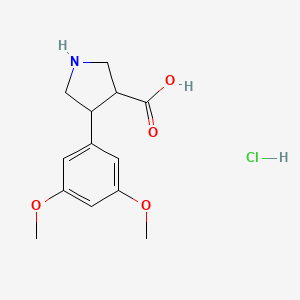
![8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12096441.png)
![4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12096460.png)



